
2-Ethoxyphenol
Overview
Description
2-Ethoxyphenol (CAS 94-71-3), also known as guaethol or o-ethoxyphenol, is a phenolic ether with the molecular formula C₈H₁₀O₂. It is a clear, colorless to yellow liquid with a density of 1.0903 g/cm³ at 25°C and a logP (octanol-water partition coefficient) of 1.7, indicating moderate hydrophobicity . Structurally, it consists of a phenol ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position.
This compound is industrially significant as a precursor in synthesizing ethyl vanillin (a vanilla flavoring agent) and pharmaceutical intermediates, such as those used in the production of antidepressants (e.g., Viloxazine) . It is also metabolized by microorganisms like Rhodococcus rhodochrous via cytochrome P-450 enzymes, which cleave the ethoxy group to form catechol .
Preparation Methods
Gas-Solid Phase Continuous-Flow Synthesis Using Diethyl Carbonate
The gas-solid phase reaction between catechol and diethyl carbonate (DEC) represents a green chemistry approach to 2-ethoxyphenol synthesis. As detailed in patent CN101033177A, this method employs supported catalysts comprising alkali metals, alkaline earth metals, or transition metals (Ni, Pb, Zn, Cu, Al, Fe, Cr) on activated alumina, carbon, or NaY molecular sieves .
Catalytic Mechanism and Performance
The reaction proceeds via nucleophilic substitution, where DEC acts as both the ethylating agent and solvent. The catalyst’s basic sites facilitate deprotonation of catechol’s hydroxyl group, enhancing electrophilic attack by the ethyl group. Under optimized conditions (250–300°C, 0.2–3.5 h⁻¹ space velocity), this system achieves 100% catechol conversion and 91% selectivity toward this compound . The use of NaY zeolite-supported K₂CO₃ demonstrates exceptional stability over 500 hours, attributed to strong metal-support interactions that prevent leaching .
Ethanol-Mediated Monoetherification in Fixed-Bed Reactors
Patent CN102078808A discloses a fixed-bed process using ethanol as the ethylating agent, overcoming traditional limitations of liquid-phase methods. Niobium oxide (Nb₂O₅) modified with inorganic acids (HNO₃, H₂SO₄, HCl) and co-catalysts (Ce, La, Mo, W) serves as the heterogeneous catalyst .
Acid Modification and Catalyst Optimization
Pretreatment of Nb₂O₅ with 2N H₂SO₄ increases surface acidity, creating Brønsted acid sites critical for activating ethanol. Subsequent impregnation with 12% phosphomolybdic acid and 12% Ce(NO₃)₃ enhances redox properties, achieving 76.1% catechol conversion and 95.2% selectivity . Higher calcination temperatures (750°C) reduce surface area but improve hydrothermal stability, as evidenced by only a 9.4% activity drop after 120 hours .
Table 1: Performance of Acid-Modified Nb₂O₅ Catalysts
Catalyst Composition | Reaction Temp (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|
Nb₂O₅/H₂SO₄/Ce-Mo | 260 | 76.1 | 95.2 |
Nb₂O₅/HCl/La-W | 260 | 84.7 | 92.1 |
Nb₂O₅/HNO₃ (Unmodified) | 260 | 59.4 | 91.3 |
Transition Metal-Catalyzed Hydrogenolysis of 3-Ethoxysalicylaldehyde
ChemicalBook documents an alternative route starting from 3-ethoxysalicylaldehyde using Rh₂O₃/RuCl₃ catalysts (1:3 mass ratio) . At 150°C, this system achieves 97.56% molar yield via hydrogenolytic cleavage of the formyl group, producing this compound with 99.66% GC purity . The bimetallic synergy enhances H₂ activation, while the chloride ligand moderates metal surface electron density, minimizing overhydrogenation.
Comparative Analysis of Industrial Synthesis Routes
Economic and Environmental Considerations
The gas-solid phase method reduces solvent waste but requires high energy input (~300°C). In contrast, fixed-bed systems operate at lower temperatures (260°C) with easier catalyst recovery, though ethanol excess necessitates recycling. The Rh/Ru-catalyzed route offers near-quantitative yields but faces challenges in noble metal costs.
Table 2: Process Metrics Across Methods
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to catechol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Catechol or other reduced phenolic compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Industrial Applications
Flavoring Agent
2-Ethoxyphenol is recognized for its use as a flavoring agent, particularly in the food industry. It contributes to the aroma and taste of various products, enhancing their sensory appeal. The compound is often associated with smoke flavor profiles, making it valuable in smoked food products and beverages .
Synthesis of Ethyl Vanillin
One of the primary industrial applications of this compound is in the synthesis of ethyl vanillin, a widely used flavoring agent that provides a vanilla-like taste. Ethyl vanillin is preferred over vanillin due to its stronger flavor profile and greater stability under heat . The process typically involves the alkylation of guaiacol or other phenolic compounds with this compound as an intermediate.
Pharmaceutical Intermediate
In the pharmaceutical sector, this compound serves as an important intermediate for synthesizing various medicinal compounds. Its derivatives are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties. Research indicates that modifications of this compound can lead to novel drug candidates .
Research Applications
Chemical Synthesis
this compound is utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including etherification and acylation processes, which are crucial for developing new materials and pharmaceuticals .
Analytical Chemistry
The compound is also employed in analytical chemistry for mass spectrometry studies. Its fragmentation patterns help identify isomeric phenolic compounds, providing insights into molecular structures and behaviors under different conditions .
Environmental Considerations
Biodegradability
Research on the environmental impact of this compound indicates that it has moderate biodegradability. Studies have shown that while it can persist in certain environments, it eventually breaks down into non-toxic byproducts such as ethanol and carbon dioxide, which are less harmful to ecosystems .
Case Study 1: Synthesis of Ethyl Vanillin
A study conducted by researchers at Shanghai University demonstrated an efficient method for synthesizing ethyl vanillin using this compound as a precursor. The process involved optimizing reaction conditions to maximize yield while minimizing byproducts, showcasing the compound's utility in flavor chemistry .
Case Study 2: Antimicrobial Properties
In another study published in a pharmaceutical journal, derivatives of this compound were tested for their antimicrobial activity against various bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics or preservatives .
Mechanism of Action
The mechanism of action of 2-Ethoxyphenol involves its ability to form complexes with metal ions, such as iron (III). These complexes can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with essential enzymatic processes. The compound’s aromatic structure allows it to participate in various biochemical pathways, making it a versatile agent in both biological and chemical contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The table below compares key properties of 2-ethoxyphenol with its structural analogs:
Key Observations :
- Hydrophobicity: The ethoxy group in this compound increases logP compared to methoxy analogs (e.g., 2-methoxyphenol), aligning with chromatographic retention data showing this compound elutes later than 2-methoxyphenol in reversed-phase HPLC .
- Density: Phenolic ethers with bulkier substituents (e.g., ethoxy) exhibit lower densities than hydroxyl-rich analogs like catechol.
Biological Activity
2-Ethoxyphenol, also known as ethyl guaiacol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, antibacterial effects, metabolic interactions, and potential therapeutic applications based on various research findings.
This compound is characterized by the presence of an ethoxy group attached to a phenolic ring. It is slightly soluble in water but readily dissolves in organic solvents. Its structural formula can be represented as:
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay indicated that this compound effectively reduces oxidative stress in biological systems.
Table 1: Antioxidant Activity of this compound
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various pathogens. It has shown effectiveness against oral bacteria, suggesting potential applications in dental care products.
Case Study: Antibacterial Efficacy
A study examined the growth inhibition of Streptococcus mutans and Escherichia coli when exposed to varying concentrations of this compound. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 100 µg/mL.
Metabolic Interactions
This compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification of xenobiotics. Research indicates that specific strains of bacteria can utilize this compound as a carbon source, highlighting its potential in bioremediation and environmental applications.
Table 2: Cytochrome P450 Interaction with this compound
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Agents : Preliminary studies suggest that it may inhibit COX-2 activity, similar to other phenolic compounds.
- Antimicrobial Agents : Its efficacy against oral bacteria positions it as a candidate for dental care formulations.
- Food Preservation : As an antioxidant and antimicrobial agent, it could enhance the shelf life of food products.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Ethoxyphenol in experimental settings?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying the ethoxy group at the ortho position (¹H NMR: δ 1.35–1.40 ppm for CH₃, δ 3.95–4.05 ppm for OCH₂). Fourier-transform infrared (FTIR) spectroscopy can confirm phenolic O–H stretching (3200–3600 cm⁻¹) and ether C–O–C bonds (~1250 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z 138.16 for [M]⁺). Cross-validate results with computational methods like density functional theory (DFT) for spectral simulations .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Answer : Ethylation of catechol using ethyl bromide in alkaline conditions (e.g., NaOH/ethanol) is a common route. Key parameters include:
- Temperature : Maintain 60–70°C to balance reaction rate and selectivity.
- Molar ratios : Use a 1:1.2 catechol-to-ethyl bromide ratio to limit di-alkylation.
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate this compound from unreacted catechol and 1-ethoxy isomers. Validate purity via HPLC (C18 column, 70:30 water:acetonitrile) .
Q. What solvent systems are suitable for studying this compound’s solubility and partitioning behavior?
- Answer : Use logP (octanol-water partition coefficient) experiments to assess hydrophobicity (predicted logP ~1.8). For aqueous solubility, prepare saturated solutions in phosphate-buffered saline (PBS) at pH 7.4 and quantify via UV-Vis (λmax ≈ 275 nm). Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays but require compatibility testing with biological systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Answer : Contradictions in cytotoxicity or ecotoxicity studies (e.g., LC50 variations) often arise from differences in:
- Test organisms : Standardize models (e.g., Daphnia magna for aquatic toxicity).
- Exposure duration : Compare acute (24–48 hr) vs. chronic (7–21 day) endpoints.
- Purity : Verify compound purity (>98%) via GC-MS or HPLC to exclude confounding impurities. Perform dose-response meta-analysis using tools like ECOSAR or OECD QSAR Toolbox .
Q. What experimental designs are effective for assessing this compound’s environmental persistence?
- Answer : Conduct OECD 301B Ready Biodegradability tests under aerobic conditions. Monitor degradation via:
- Chemical oxygen demand (COD) : Track organic carbon removal.
- GC-MS : Identify intermediates (e.g., catechol, ethoxyquinones).
- Photolytic stability : Exclude UV light or simulate solar irradiation (λ > 290 nm) to study photooxidation. Compare half-lives in soil vs. aquatic matrices .
Q. How can researchers evaluate this compound’s potential endocrine-disrupting effects?
- Answer : Use in vitro receptor-binding assays (e.g., ERα/ERβ luciferase reporter gene assays) to assess estrogenic activity. For in vivo validation, apply OECD TG 457 (uterotrophic assay) or zebrafish embryo toxicity tests. Cross-reference with structural analogs (e.g., nonylphenol) to infer mechanisms .
Q. What strategies resolve contradictions in this compound’s antimicrobial efficacy across studies?
- Answer : Standardize testing per CLSI guidelines:
- Strain selection : Use ATCC reference strains (e.g., E. coli ATCC 25922).
- Concentration gradients : Test 0.1–10 mg/mL in broth microdilution assays.
- Synergistic effects : Combine with preservatives (e.g., parabens) and analyze via checkerboard assays. Address pH-dependent activity by testing at pH 5.5–8.0 .
Q. How should stability studies of this compound in formulation matrices be designed?
- Answer : Accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor:
- Degradation products : HPLC-DAD or LC-MS/MS for quinone derivatives.
- Oxidative stability : Add antioxidants (e.g., BHT) and compare headspace oxygen levels. Use Arrhenius modeling to predict shelf-life under ambient conditions .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For low-dose effects, employ benchmark dose (BMD) modeling. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests .
Q. How can computational models predict this compound’s interactions with biological targets?
Properties
IUPAC Name |
2-ethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042276 | |
Record name | o-Ethoxyphenol | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-Ethoxyphenol | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-Ethoxyphenol | |
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CAS No. |
94-71-3 | |
Record name | 2-Ethoxyphenol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=94-71-3 | |
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Record name | Guaethol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094713 | |
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Record name | 2-Ethoxyphenol | |
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Record name | Phenol, 2-ethoxy- | |
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Record name | o-Ethoxyphenol | |
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Record name | 2-ethoxyphenol | |
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Record name | GUAETHOL | |
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Retrosynthesis Analysis
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